6-iodo-2-[(Z)-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
6-IODO-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 2nd position, and a dihydroquinazolinone core. The compound also features an indole moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it into different reduced forms.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the 6th position .
Scientific Research Applications
6-IODO-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals .
Mechanism of Action
The mechanism of action of 6-IODO-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those related to cell proliferation, apoptosis, and immune response
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Shares the indole moiety and exhibits similar biological activities.
6-Iodo-2-methyl-1,3-benzothiazole: Contains an iodine atom and a similar aromatic structure
Uniqueness
6-IODO-2-{[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C25H18IN3O2 |
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Molecular Weight |
519.3 g/mol |
IUPAC Name |
6-iodo-2-[(Z)-(1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H18IN3O2/c1-15-7-3-5-9-21(15)29-23(27-20-12-11-16(26)13-19(20)25(29)31)14-18-17-8-4-6-10-22(17)28(2)24(18)30/h3-14H,1-2H3/b18-14- |
InChI Key |
MKFSHPPARHUNPS-JXAWBTAJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C\4/C5=CC=CC=C5N(C4=O)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=C4C5=CC=CC=C5N(C4=O)C |
Origin of Product |
United States |
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